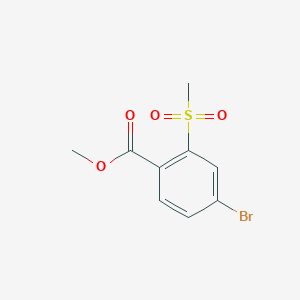

Methyl 4-bromo-2-(methylsulfonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-2-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTWUICAKUOXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205681 | |

| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-43-3 | |

| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-2-(methylsulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-(methylsulfonyl)benzoate

This guide provides a comprehensive overview and detailed protocol for the synthesis of Methyl 4-bromo-2-(methylsulfonyl)benzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis involves a multi-step process, beginning with commercially available starting materials and employing robust chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Approach

This compound is a valuable building block in medicinal chemistry.[1] Its synthesis requires a strategic approach to introduce the bromo, methylsulfonyl, and methyl ester functionalities onto the benzene ring with the correct regiochemistry. The presented synthesis pathway is designed for efficiency and scalability, focusing on well-established and reliable reactions.

The overall synthetic strategy involves a sequence of reactions, including a Sandmeyer reaction to introduce the bromo group, followed by nucleophilic aromatic substitution to install a methylthio group, which is then oxidized to the desired methylsulfonyl group. The final step involves the esterification of the carboxylic acid. This route is advantageous as it allows for precise control over the substitution pattern on the aromatic ring.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a four-step process starting from 2-amino-4-bromotoluene. The key transformations are:

-

Diazotization and Thiolation: Conversion of the amino group of 2-amino-4-bromotoluene to a diazonium salt, followed by a reaction with a sulfur nucleophile to introduce a methylthio group.

-

Oxidation: Oxidation of the resulting methylthio group to a methylsulfonyl group.

-

Benzylic Oxidation: Oxidation of the methyl group on the aromatic ring to a carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(methylthio)toluene

This initial step involves the conversion of the amino group of 2-amino-4-bromotoluene into a more versatile functional group. The Sandmeyer reaction, a cornerstone of aromatic chemistry, is employed here to generate a diazonium salt, which is then trapped by a sulfur nucleophile.[3][4][5] This method provides a reliable way to introduce the methylthio group at the desired position.

Protocol:

-

In a well-ventilated fume hood, a solution of 2-amino-4-bromotoluene (1 equivalent) in a mixture of acetic acid and propionic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

The solution is cooled to 0-5 °C using an ice-salt bath.

-

A solution of sodium nitrite (1.1 equivalents) in concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C.

-

In a separate flask, a solution of dimethyl disulfide (2 equivalents) in a suitable solvent is prepared and cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is then added portion-wise to the dimethyl disulfide solution, with vigorous stirring, while maintaining the temperature below 10 °C. The evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by pouring it into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-bromo-2-(methylthio)toluene.

Step 2: Synthesis of 4-Bromo-2-(methylsulfonyl)toluene

The oxidation of the sulfide to a sulfone is a critical transformation in this synthesis. Oxone® (potassium peroxymonosulfate) is a powerful and environmentally friendly oxidizing agent that provides a clean and efficient conversion.

Protocol:

-

To a stirred solution of 4-bromo-2-(methylthio)toluene (1 equivalent) in a mixture of methanol and water, Oxone® (2.2 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 4-bromo-2-(methylsulfonyl)toluene, which is often pure enough for the next step without further purification.

Step 3: Synthesis of 4-Bromo-2-(methylsulfonyl)benzoic Acid

The benzylic oxidation of the methyl group to a carboxylic acid is achieved using a strong oxidizing agent like potassium permanganate. This reaction is a classic transformation in organic synthesis.

Protocol:

-

A mixture of 4-bromo-2-(methylsulfonyl)toluene (1 equivalent), potassium permanganate (3-4 equivalents), and water is heated to reflux with vigorous stirring for 8-12 hours.

-

The reaction mixture is then cooled to room temperature, and the excess potassium permanganate is quenched by the addition of a saturated solution of sodium bisulfite until the purple color disappears.

-

The resulting manganese dioxide is removed by filtration through a pad of celite.

-

The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.

-

The white precipitate is collected by filtration, washed with cold water, and dried to give 4-bromo-2-(methylsulfonyl)benzoic acid.[6]

Step 4: Synthesis of this compound

The final step is a Fischer esterification, which converts the carboxylic acid to its methyl ester using methanol in the presence of a catalytic amount of strong acid.[7][8]

Protocol:

-

A solution of 4-bromo-2-(methylsulfonyl)benzoic acid (1 equivalent) in methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added to the solution.

-

The reaction mixture is heated to reflux for 6-8 hours. The reaction can be monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2-Amino-4-bromotoluene | 1. NaNO₂, H₂SO₄2. (CH₃S)₂, SO₂ | 4-Bromo-2-(methylthio)toluene | 60-70% |

| 2 | 4-Bromo-2-(methylthio)toluene | Oxone® | 4-Bromo-2-(methylsulfonyl)toluene | >90% |

| 3 | 4-Bromo-2-(methylsulfonyl)toluene | KMnO₄ | 4-Bromo-2-(methylsulfonyl)benzoic Acid | 70-80% |

| 4 | 4-Bromo-2-(methylsulfonyl)benzoic Acid | CH₃OH, H₂SO₄ | This compound | 85-95% |

Mechanistic Insights

Caption: Simplified mechanism of the Sandmeyer-type reaction for sulfide formation.

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The initial diazotization of the aromatic amine generates a diazonium salt. A single electron transfer from a copper(I) catalyst to the diazonium salt leads to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then reacts with the sulfur nucleophile to form the final product.

Conclusion

The synthesis of this compound presented in this guide is a robust and efficient method that utilizes well-established chemical transformations. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this important intermediate for various applications in drug discovery and development.

References

- 1. This compound | 773134-43-3 [chemicalbook.com]

- 2. jennysynth.com [jennysynth.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No. 773134-43-3), a key chemical intermediate in modern organic synthesis and medicinal chemistry. We will explore its core chemical and physical properties, present a detailed synthetic methodology, analyze its reactivity, and discuss its proven applications, particularly its role as a versatile building block in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced molecular design.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzoate core functionalized with both a bromine atom and a methylsulfonyl group. This specific arrangement of electron-withdrawing groups and a reactive halide makes it a valuable and predictable component in multi-step synthetic pathways. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 773134-43-3 | [1] |

| Molecular Formula | C₉H₉BrO₄S | [1][2] |

| Molecular Weight | 293.14 g/mol | [1] |

| IUPAC Name | methyl 4-bromo-2-methylsulfonylbenzoate | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97-98% | [4] |

| Predicted Boiling Point | 453.3 ± 45.0 °C | [3] |

| Predicted Density | 1.582 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Inert atmosphere, room temperature | |

| InChI | InChI=1S/C9H9BrO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3 | [1] |

| InChIKey | OMTWUICAKUOXOV-UHFFFAOYSA-N | [1] |

| SMILES | C(OC)(=O)C1=CC=C(Br)C=C1S(C)(=O)=O | [3] |

Structural Features and Reactivity Analysis

The utility of this compound stems from the distinct reactivity of its functional groups. The interplay between the methyl ester, the methylsulfonyl group, and the bromine atom dictates its role in chemical synthesis.

References

An In-Depth Technical Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS: 773134-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-(methylsulfonyl)benzoate, bearing the CAS number 773134-43-3, is a key bifunctional building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an electron-withdrawing methylsulfonyl group, makes it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of targeted protein degraders (PROTACs) and CRTH2 antagonists. Detailed, field-proven experimental protocols are provided to enable its practical application in a research and development setting.

Chemical Identity and Physical Properties

This compound is a solid at room temperature, possessing the molecular formula C₉H₉BrO₄S and a molecular weight of approximately 293.14 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with a methyl ester, a bromine atom, and a methylsulfonyl group.

| Property | Value | Source |

| CAS Number | 773134-43-3 | [2] |

| Molecular Formula | C₉H₉BrO₄S | [2] |

| Molecular Weight | 293.14 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, room temperature | |

| InChIKey | OMTWUICAKUOXOV-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C | [2] |

Synthesis and Purification

The most common and logical synthetic route to this compound involves a two-step sequence starting from a commercially available precursor. This process includes the formation of a thioether intermediate followed by its oxidation to the desired sulfone.

Synthetic Pathway Overview

The synthesis commences with the nucleophilic aromatic substitution of a suitable starting material to introduce a methylthio- group, which is subsequently oxidized to the methylsulfonyl- group. This strategy allows for the efficient and controlled installation of the sulfone moiety.

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-bromo-2-(methylthio)benzoate

This procedure is adapted from standard nucleophilic aromatic substitution reactions.

-

Materials:

-

Methyl 4-bromo-2-fluorobenzoate

-

Sodium thiomethoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of Methyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-bromo-2-(methylthio)benzoate, which can be used in the next step without further purification or purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This oxidation protocol is based on established methods for converting sulfides to sulfones.[3]

-

Materials:

-

Methyl 4-bromo-2-(methylthio)benzoate

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve Methyl 4-bromo-2-(methylthio)benzoate (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

-

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester can be hydrolyzed or aminated to introduce further diversity.

Cross-Coupling Reactions

The bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds.[4][5]

Caption: Key reactions of this compound.

Representative Protocol for Suzuki-Miyaura Coupling: [6]

-

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system and heat the mixture to 80-100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Application in PROTAC Synthesis

This compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[7] The aryl bromide of this building block can be functionalized to attach a linker, which is then connected to a ligand for an E3 ubiquitin ligase.

Caption: General workflow for PROTAC synthesis using the title compound.

Application in CRTH2 Antagonist Synthesis

This compound has been utilized in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammatory diseases.[8] The structural motifs derived from this compound contribute to the binding affinity and efficacy of these antagonists.[9]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the methylsulfonyl protons. The aromatic region would display a complex splitting pattern due to the substitution.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and sulfonyl groups.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. Predicted mass spectral data is available on PubChem.[11]

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for its incorporation into diverse molecular scaffolds through reliable and high-yielding chemical transformations. The detailed protocols and reactivity profiles presented in this guide are intended to facilitate its effective use in research and drug discovery programs, particularly in the promising fields of targeted protein degradation and the development of novel anti-inflammatory agents.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(773134-43-3) 1H NMR spectrum [chemicalbook.com]

- 11. PubChemLite - this compound (C9H9BrO4S) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-(methylsulfonyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No: 773134-43-3).[1][2] As a key building block and intermediate in organic and medicinal chemistry, unambiguous structural confirmation is paramount.[3][4] This document offers an in-depth interpretation of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the characteristic spectral features of this molecule for identification, purity assessment, and reaction monitoring.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly substituted benzene ring, featuring three distinct electron-withdrawing groups: a bromo substituent, a methylsulfonyl group, and a methyl ester group. This substitution pattern creates a unique electronic environment that profoundly influences its spectroscopic signature. The strategic placement of these groups removes the plane of symmetry often found in para-substituted rings, resulting in a complex and information-rich NMR spectrum where all three aromatic protons are chemically distinct.

Below is the chemical structure with standardized numbering for NMR assignments.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the substitution pattern on the aromatic ring and identifying the methyl groups. The strong deshielding effects of the sulfonyl and ester groups are expected to shift the aromatic protons significantly downfield.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate all signals.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts, multiplicities, and assignments based on established substituent effects in aromatic systems.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | 8.25 - 8.35 | d (doublet) | ~2.0 | 1H |

| H5 | 7.95 - 8.05 | dd (doublet of doublets) | ~8.4, ~2.0 | 1H |

| H6 | 7.85 - 7.95 | d (doublet) | ~8.4 | 1H |

| -COOCH₃ (C8) | 3.90 - 4.00 | s (singlet) | N/A | 3H |

| -SO₂CH₃ (C9) | 3.30 - 3.40 | s (singlet) | N/A | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.8-8.4 ppm): The three aromatic protons are distinct and exhibit a characteristic splitting pattern.

-

H3: This proton is ortho to the strongly electron-withdrawing methylsulfonyl group, causing it to be the most deshielded (furthest downfield). It appears as a doublet due to meta-coupling with H5 (⁴J ≈ 2.0 Hz).

-

H5: This proton is ortho to the bromine atom and meta to both the ester and sulfonyl groups. It experiences ortho-coupling with H6 (³J ≈ 8.4 Hz) and meta-coupling with H3 (⁴J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H6: This proton is ortho to the methyl ester group and shows a clean doublet from ortho-coupling with H5 (³J ≈ 8.4 Hz).

-

-

Aliphatic Region (δ 3.3-4.0 ppm):

-

Ester Methyl (-COOCH₃): The singlet appearing around 3.95 ppm is characteristic of a methyl ester group attached to an aromatic ring.

-

Sulfonyl Methyl (-SO₂CH₃): The singlet around 3.35 ppm is assigned to the methyl group of the methylsulfonyl substituent. The strong electron-withdrawing nature of the sulfonyl group shifts this signal further downfield compared to a typical methyl group.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of the unique carbon environments in the molecule and confirms the presence of key functional groups. Due to the lack of symmetry, all nine carbon atoms are expected to produce distinct signals.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Record the spectrum on a 100 MHz (or equivalent) spectrometer using a standard proton-decoupled pulse sequence.

-

Processing: Process the data with Fourier transformation and appropriate corrections.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Description |

| C7 (-C =O) | 164 - 166 | Ester Carbonyl |

| C2 (-C -SO₂) | 142 - 144 | Aromatic Quaternary |

| C1 (-C -COO) | 135 - 137 | Aromatic Quaternary |

| C6 | 132 - 134 | Aromatic CH |

| C5 | 131 - 133 | Aromatic CH |

| C4 (-C -Br) | 128 - 130 | Aromatic Quaternary |

| C3 | 126 - 128 | Aromatic CH |

| C8 (-OC H₃) | 52 - 54 | Ester Methyl |

| C9 (-SO₂C H₃) | 43 - 45 | Sulfonyl Methyl |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C7): The signal in the 164-166 ppm range is definitive for the ester carbonyl carbon.[6]

-

Aromatic Carbons (C1-C6): Six distinct signals are expected. The quaternary carbons (C1, C2, C4) are typically weaker in intensity than the protonated carbons (C3, C5, C6). The carbons directly attached to the electron-withdrawing substituents (C1, C2, C4) are significantly influenced by their electronic environment.

-

Methyl Carbons (C8, C9): The upfield signals correspond to the methyl groups. The ester methyl carbon (C8) appears in the typical 52-54 ppm range, while the sulfonyl methyl carbon (C9) is found further upfield but is still deshielded relative to a simple alkane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960 | Weak | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1320 | Strong | Asymmetric S=O Stretch (Sulfone) |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1150 | Strong | Symmetric S=O Stretch (Sulfone) |

| ~550 | Medium | C-Br Stretch |

Interpretation of the IR Spectrum

-

The most prominent peak will be the strong absorbance around 1735 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of the aromatic ester.

-

Two additional strong bands around 1320 cm⁻¹ and 1150 cm⁻¹ are definitive proof of the sulfonyl (S=O) group, corresponding to its asymmetric and symmetric stretching vibrations, respectively.

-

The strong band around 1280 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

-

The presence of the aromatic ring is confirmed by the C=C stretching bands near 1600 cm⁻¹ and the C-H stretches above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound. For this molecule, High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

Caption: General workflow for Mass Spectrometry analysis.

Experimental Protocol

-

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain high-resolution mass data.

Predicted Mass Spectrometry Data

The compound has a molecular formula of C₉H₉BrO₄S and a monoisotopic mass of 291.9405 Da.[1]

| Ion / Adduct | Predicted m/z |

| [M]⁺ | 291.9405 |

| [M+H]⁺ | 292.9478 |

| [M+Na]⁺ | 314.9297 |

| [M+K]⁺ | 330.9037 |

Data sourced from PubChem predictions.[7]

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most critical feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity separated by 2 m/z units (the M peak and the M+2 peak). This 1:1 isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

High-Resolution Data: HRMS can confirm the elemental composition. Observing a peak at m/z 292.9478 (for [M+H]⁺) with high accuracy (typically <5 ppm error) validates the molecular formula C₉H₉BrO₄S.

-

Fragmentation: While not detailed here, fragmentation patterns could provide further structural information, such as the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Conclusion

The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques. ¹H NMR confirms the trisubstituted aromatic ring pattern and the presence of two distinct methyl environments. ¹³C NMR accounts for all nine unique carbons. IR spectroscopy provides definitive evidence for the ester carbonyl and sulfonyl functional groups. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single bromine atom through its characteristic isotopic pattern. Together, these methods provide a robust and self-validating analytical package for the characterization of this important chemical intermediate.

References

- 1. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. jennysynth.com [jennysynth.com]

- 4. This compound | 773134-43-3 [chemicalbook.com]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. PubChemLite - this compound (C9H9BrO4S) [pubchemlite.lcsb.uni.lu]

"Methyl 4-bromo-2-(methylsulfonyl)benzoate" NMR data interpretation

An In-Depth Technical Guide to the NMR Data Interpretation of Methyl 4-bromo-2-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic compound of interest in synthetic and medicinal chemistry. By dissecting the influence of its distinct functional groups—a bromine atom, a methylsulfonyl group, and a methyl ester—on the NMR chemical environment, this document serves as a practical reference for researchers. It combines theoretical predictions with established experimental protocols, ensuring both scientific rigor and practical applicability for professionals in drug development and chemical research.

Introduction to the Structural Elucidation Challenge

This compound (C₉H₉BrO₄S) is a polysubstituted benzene derivative.[1][2][3] Its utility in organic synthesis, particularly as a building block for more complex molecules, necessitates unambiguous structural verification.[3][4] NMR spectroscopy stands as the primary tool for this purpose, capable of providing a detailed atomic-level map of the molecule.

The core challenge in interpreting the NMR spectra of this molecule lies in correctly assigning the signals of the three non-equivalent aromatic protons and six unique aromatic carbons. The chemical shifts and coupling patterns of these nuclei are governed by a complex interplay of electronic effects from the three different substituents. This guide will systematically deconstruct these influences to build a predictive model of the NMR spectrum and outline a robust workflow for empirical data interpretation.

Molecular Structure and Symmetry Analysis

To predict an NMR spectrum, one must first understand the molecule's structure and symmetry. The substituents on the benzene ring at positions 1, 2, and 4 remove all planes of symmetry, rendering every nucleus chemically distinct.

Caption: Structure of this compound.

Expected Signals:

-

¹H NMR: 5 unique signals are predicted: 3 for the aromatic protons, 1 for the ester methyl protons, and 1 for the sulfonyl methyl protons.

-

¹³C NMR: 9 unique signals are predicted: 6 for the aromatic carbons, 1 for the carbonyl carbon, 1 for the ester methyl carbon, and 1 for the sulfonyl methyl carbon.

Predicting the ¹H NMR Spectrum

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.[5][6]

Aromatic Region (δ 7.0-9.0 ppm)

The three substituents exert strong, position-dependent electronic effects:

-

-SO₂CH₃ (Methylsulfonyl): A very strong electron-withdrawing group through both induction and resonance. It will significantly deshield ortho and para protons.

-

-COOCH₃ (Methyl Ester): A moderately strong electron-withdrawing group.

-

-Br (Bromo): Inductively electron-withdrawing but can donate electron density via resonance. Its overall effect is weakly deactivating.

Signal-by-Signal Prediction:

-

H-3: This proton is ortho to both the powerful -SO₂CH₃ group and the -COOCH₃ group. It is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will be split by H-5 (meta-coupling, J ≈ 2-3 Hz). Therefore, it should appear as a narrow doublet.

-

H-5: This proton is ortho to the -Br group and meta to the -SO₂CH₃ and -COOCH₃ groups. It will be split by H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz). This will result in a doublet of doublets.

-

H-6: This proton is ortho to the -COOCH₃ group and meta to the -Br group. It will be split by H-5 (ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet. Its chemical shift will be downfield from a standard benzene proton (7.27 ppm) due to the adjacent ester group.[7]

Aliphatic Region (δ 3.0-5.0 ppm)

-

-COOCH₃ (Ester Methyl Protons): The protons of a methyl ester typically appear in the range of δ 3.5-4.0 ppm. Proximity to the deshielding aromatic ring will place it in this region. It will be a sharp singlet with an integration of 3H.

-

-SO₂CH₃ (Sulfonyl Methyl Protons): The methylsulfonyl group is highly electronegative, causing a significant downfield shift for its protons. The expected chemical shift is typically in the range of δ 3.0-3.5 ppm. This will also be a sharp singlet with an integration of 3H.

Predicting the ¹³C NMR Spectrum

The principles of shielding and deshielding also apply to ¹³C NMR, though the chemical shift range is much broader (0-220 ppm).[8][9]

Aromatic Carbons (δ 120-150 ppm)

-

C-1, C-2, C-4 (Substituted Carbons): These quaternary carbons are attached directly to the substituents. Their chemical shifts will be strongly influenced by the substituent's electronegativity and resonance effects. These peaks are often broader and less intense than those of protonated carbons.

-

C-3, C-5, C-6 (Protonated Carbons):

-

C-3: Being ortho to two strong electron-withdrawing groups, its electron density will be significantly reduced, likely resulting in a downfield shift.

-

C-5: Positioned between the bromine and a proton, its shift will be moderately affected.

-

C-6: Ortho to the ester group, it will be deshielded.

-

Other Carbons

-

-C=O (Carbonyl Carbon): Ester carbonyl carbons typically resonate in the δ 165-175 ppm range.

-

-COOCH₃ (Ester Methyl Carbon): This carbon usually appears around δ 50-55 ppm.[10]

-

-SO₂CH₃ (Sulfonyl Methyl Carbon): The carbon of a methylsulfonyl group is typically found in the δ 40-45 ppm range.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[11] Following a validated protocol is essential for obtaining reliable and reproducible data.

Step-by-Step Sample Preparation Workflow

-

Analyte Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[12][13] Using a sufficient concentration is critical for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[14]

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[12][15]

-

Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), making the solvent invisible in the ¹H spectrum.[12] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift.[16] The choice of solvent can influence chemical shifts due to solute-solvent interactions.[17][18][19][20] CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

-

-

Dissolution and Filtration: Ensure the sample is fully dissolved. Use gentle vortexing if necessary. To remove any particulate matter that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][13]

-

Sample Transfer and Labeling: Transfer the filtered solution to the NMR tube. Ensure the sample height is adequate (typically 4-5 cm). Cap the tube securely and label it clearly.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift theory and data from analogous structures.[10][21][22][23]

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | d | 1H | J(meta) ≈ 2-3 |

| H-5 | 7.8 - 8.0 | dd | 1H | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 |

| H-6 | 7.9 - 8.1 | d | 1H | J(ortho) ≈ 8-9 |

| -COOCH₃ | 3.9 - 4.1 | s | 3H | N/A |

| -SO₂CH₃ | 3.2 - 3.4 | s | 3H | N/A |

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 168 |

| C-1 | 130 - 135 |

| C-2 | 140 - 145 |

| C-3 | 132 - 136 |

| C-4 | 128 - 132 |

| C-5 | 135 - 140 |

| C-6 | 125 - 130 |

| -COOCH₃ | 52 - 55 |

| -SO₂CH₃ | 42 - 46 |

Conclusion

The structural analysis of this compound via NMR spectroscopy is a prime example of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate a complex substitution pattern on an aromatic ring. The strong deshielding effects of the methylsulfonyl and methyl ester groups are predicted to push the aromatic protons significantly downfield, with clear, predictable splitting patterns allowing for unambiguous assignment. This guide provides a robust theoretical framework and a validated experimental protocol that, when used together, empower researchers to confidently verify the structure of this and other similarly complex small molecules, ensuring the integrity of their chemical research and development endeavors.

References

- 1. PubChemLite - this compound (C9H9BrO4S) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 773134-43-3 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. compoundchem.com [compoundchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. organomation.com [organomation.com]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]

- 17. tandfonline.com [tandfonline.com]

- 18. reddit.com [reddit.com]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. thieme-connect.de [thieme-connect.de]

- 21. rsc.org [rsc.org]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 23. youtube.com [youtube.com]

A Technical Guide to the Solubility of Methyl 4-bromo-2-(methylsulfonyl)benzoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromo-2-(methylsulfonyl)benzoate. Recognizing the scarcity of publicly available empirical data for this specific compound, this document emphasizes a predictive approach grounded in physicochemical principles and furnishes detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound with the chemical formula C₉H₉BrO₄S and a molecular weight of 293.14 g/mol [1][2]. Its structure, featuring a benzene ring with bromo, methylsulfonyl, and methyl ester functional groups, dictates its polarity and, consequently, its solubility in various organic solvents. This compound serves as a building block in organic synthesis, particularly in the development of pharmaceutical agents[3]. A thorough understanding of its solubility is paramount for reaction setup, purification, and formulation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄S | [1][2][3] |

| Molecular Weight | 293.14 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| CAS Number | 773134-43-3 | [1] |

Predictive Analysis of Solubility

In the absence of direct experimental data, the principle of "like dissolves like" serves as our primary predictive tool[4][5]. This principle states that substances with similar polarities are more likely to be soluble in one another[5]. The polarity of a solvent is a critical factor, and solvents can be broadly categorized as polar (protic and aprotic) and non-polar[6][7].

Molecular Structure Analysis of this compound:

The structure of our target molecule possesses both polar and non-polar characteristics:

-

Polar Groups: The methylsulfonyl (-SO₂CH₃) and methyl ester (-COOCH₃) groups are highly polar due to the presence of electronegative oxygen and sulfur atoms. These groups can participate in dipole-dipole interactions.

-

Non-Polar Group: The benzene ring is inherently non-polar.

-

Halogen: The bromine atom adds to the molecular weight and has a moderate electronegativity, contributing to the overall electronic character of the molecule.

Given the presence of strong polar functional groups, it is predicted that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.

Predicted Solubility Profile:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The polar -OH group in these solvents can interact with the polar functional groups of the solute. However, the non-polar benzene ring may limit very high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have large dipole moments that can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding with the solvent itself[8]. |

| "Borderline" Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents have intermediate polarity and are good general-purpose solvents[8]. They should be capable of dissolving the compound to a useful extent. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The lack of polarity in these solvents makes them poor candidates for dissolving a molecule with significant polar character[7][8]. |

Experimental Determination of Solubility

To obtain precise solubility data, empirical determination is necessary. The following protocols are provided to guide researchers in this process.

Qualitative Solubility Assessment

This is a rapid method to screen for suitable solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in 0.25 mL increments.

-

After each addition, vortex or shake the test tube vigorously for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This is a classic and reliable method for determining equilibrium solubility[9].

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected solvent into each vial.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved solid using a pre-established calibration curve.

-

Calculate the solubility in units such as mg/mL or g/L.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for solubility assessment.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. This compound | 773134-43-3 [sigmaaldrich.com]

- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 773134-43-3 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brofind.com [brofind.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

"Methyl 4-bromo-2-(methylsulfonyl)benzoate" stability and storage

An In-depth Technical Guide: A Comprehensive Technical Guide to the Stability, Storage, and Handling of Methyl 4-bromo-2-(methylsulfonyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS No. 773134-43-3) is a key building block in medicinal chemistry and organic synthesis, notably utilized in the development of novel therapeutics such as CRTH2 receptor antagonists for allergic inflammatory diseases.[1] Its molecular structure, featuring a methyl ester, a methylsulfonyl group, and a brominated aromatic ring, dictates its specific stability profile and handling requirements. This guide provides a detailed examination of the compound's physicochemical properties, outlines its primary degradation pathway, and establishes field-proven protocols for its optimal storage and handling. By integrating principles of chemical reactivity with practical, verifiable methodologies, this document serves as an essential resource for ensuring the long-term integrity and reliable performance of this critical reagent in research and development settings.

Physicochemical and Structural Profile

A thorough understanding of the molecular structure is fundamental to predicting the stability of this compound. The compound is a solid at room temperature and possesses several functional groups that influence its reactivity and storage needs.

| Property | Value | Source |

| CAS Number | 773134-43-3 | --INVALID-LINK--[2] |

| Molecular Formula | C₉H₉BrO₄S | --INVALID-LINK--[2] |

| Molecular Weight | 293.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK--[3] |

Structural Analysis: The molecule's stability is governed by three key structural features:

-

Aromatic Ring: The benzene core confers significant thermodynamic stability due to electron delocalization.[4][5]

-

Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing and generally robust functional group, resistant to degradation under typical storage conditions.

-

Methyl Ester Group (-COOCH₃): This is the most reactive site on the molecule and the primary locus of potential degradation. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, particularly by water.

Chemical Stability and Primary Degradation Pathways

While generally stable under recommended conditions, the principal vulnerability of this compound is the hydrolysis of its methyl ester functionality.[6] This reaction, which converts the ester back to its corresponding carboxylic acid and methanol, can be catalyzed by trace amounts of acid or base.

Causality of Degradation: The primary driver of degradation is exposure to moisture. Atmospheric water can act as a nucleophile, attacking the carbonyl carbon of the ester. This process is significantly accelerated by acidic or basic contaminants, which may be present on glassware or introduced from the environment. The reaction is reversible in acidic conditions, but the formation of a carboxylate salt in basic conditions drives the reaction to completion.[7][8]

Caption: Primary hydrolytic degradation pathway for the subject compound.

Incompatible Materials: To preserve chemical integrity, avoid contact with:

-

Strong Oxidizing Agents: Can potentially react with the aromatic system or other functional groups, though this is a general precaution for most organic compounds.[9][10]

-

Strong Acids and Bases: Act as catalysts for rapid hydrolysis.

-

Moisture/Water: The key reactant in the degradation pathway.

Recommended Storage and Handling Protocols

The cornerstone of maintaining the long-term stability of this compound is the rigorous exclusion of atmospheric moisture. The following protocols are designed as a self-validating system to ensure compound integrity from receipt to use.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is a stable solid at ambient temperatures.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis. |

| Container | Tightly sealed, amber glass vial with a PTFE-lined cap. | Prevents moisture ingress and protects from potential photolytic degradation. |

| Light | Protect from direct light. | A general best practice for complex aromatic compounds. |

digraph "Storage Decision Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; decision [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];// Nodes start [label="Compound Received", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_seal [label="Inspect Container Seal"]; seal_ok [label="Seal Intact?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; repackage [label="Action: Repackage under\nInert Atmosphere", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; usage_duration [label="Intended Use?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; long_term [label="Long-Term (>3 months)"]; short_term [label="Short-Term (<3 months)"]; store_inert [label="Action: Store in desiccator\nunder inert atmosphere.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; store_desiccator [label="Action: Store in desiccator\nwith fresh desiccant.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_seal; check_seal -> seal_ok; seal_ok -> usage_duration [label="Yes"]; seal_ok -> repackage [label="No"]; repackage -> usage_duration; usage_duration -> long_term; usage_duration -> short_term; long_term -> store_inert; short_term -> store_desiccator; }

Caption: Decision workflow for optimal storage of the compound upon receipt.

Step-by-Step Handling Protocol for Aliquotting:

-

Preparation: Move the sealed stock container from its storage location (e.g., desiccator) to a controlled environment with low humidity, such as a glove box or a benchtop with a nitrogen stream. Allow the container to equilibrate to ambient temperature before opening to prevent condensation.

-

Inert Environment: Perform all weighing and transfer operations under a blanket of inert gas (argon or nitrogen).

-

Dispensing: Use clean, dry spatulas and weighing vessels. Quickly dispense the desired amount of the solid.

-

Resealing: Immediately and securely reseal the stock container. If the container was purged with inert gas, refresh the headspace with the gas before final sealing.

-

Return to Storage: Promptly return the stock container to its designated storage location (e.g., desiccator cabinet).[9]

Experimental Validation of Compound Integrity

To ensure the reliability of experimental results, the purity and identity of the compound should be periodically verified, especially for older stock or materials suspected of improper storage.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the compound and detect the presence of the primary hydrolytic degradant, 4-bromo-2-(methylsulfonyl)benzoic acid.

-

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile. Dilute as necessary.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 70% A / 30% B and ramp to 5% A / 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 254 nm.

-

Analysis: The parent ester will have a longer retention time than the more polar carboxylic acid degradant. Purity can be assessed by the relative peak area.

-

Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and identify the key signals corresponding to the ester and its hydrolyzed form.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Intact Ester: Look for a sharp singlet corresponding to the methyl ester protons (-OCH₃) typically around 3.9 ppm and a singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.3 ppm.

-

Degradation: The presence of the hydrolyzed product will be indicated by the diminution or absence of the methyl ester singlet and the potential appearance of a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton (-COOH).

-

-

Safety and Disposal

Hazard Profile: Based on GHS classifications for the compound and its analogs, this compound should be handled as a hazardous substance.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn. Handle in a well-ventilated area or a chemical fume hood.[9]

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9][11]

References

- 1. This compound | 773134-43-3 [chemicalbook.com]

- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. fishersci.com [fishersci.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. cdhfinechemical.com [cdhfinechemical.com]

"Methyl 4-bromo-2-(methylsulfonyl)benzoate" as a synthetic building block

An In-Depth Technical Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate: A Versatile Synthetic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Scaffold in Modern Synthesis

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount. An ideal synthetic building block is not merely a passive scaffold but an active participant in molecular construction, offering multiple, predictable points of diversification. This compound stands as a prime example of such a reagent. Its elegantly functionalized benzene ring—featuring an aryl bromide for cross-coupling, an activating methylsulfonyl group for nucleophilic substitution, and a modifiable methyl ester—provides a robust platform for accessing complex molecular architectures.

This guide offers a senior application scientist's perspective on this compound, moving beyond simple catalog data to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications in constructing molecules of significant therapeutic interest, including protein degraders and receptor antagonists[1][2].

Physicochemical Profile and Handling

A thorough understanding of a reagent's properties is the foundation of its effective use. This compound is a solid at room temperature, necessitating careful handling to ensure accurate measurement and reaction stoichiometry[3].

| Property | Value | Source(s) |

| CAS Number | 773134-43-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₉BrO₄S | [1][2][4] |

| Molecular Weight | 293.14 g/mol | [3][4][9] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | Room temperature, under inert atmosphere, sealed in a dry environment | [1][3][5][8] |

Strategic Synthesis: A Plausible and Scalable Route

While numerous custom synthesis houses produce this reagent, understanding its logical construction is key to appreciating its utility and potential impurities[6]. A common and industrially viable approach involves a multi-step sequence starting from a readily available precursor, 4-bromo-2-methylbenzoic acid. The core strategy is to first protect the carboxylic acid via esterification, then introduce the second key functional group through radical bromination, and finally install the methylsulfonyl moiety via nucleophilic substitution and subsequent oxidation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a validated, multi-step synthesis that ensures high purity and yield.

Step 1: Esterification of 4-Bromo-2-methylbenzoic acid

-

To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-2-methylbenzoate, which can often be used without further purification[10]. Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. The reaction is driven to completion by using methanol as the solvent.

Step 2: Radical Bromination

-

Dissolve the methyl 4-bromo-2-methylbenzoate (1 equivalent) from the previous step in carbon tetrachloride (10-20 volumes).

-

Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of benzoyl peroxide (BPO, 0.02 equivalents)[11].

-

Heat the mixture to reflux (approx. 80-85 °C) and irradiate with a UV lamp to initiate the reaction. Stir vigorously for 2-4 hours.

-

Cool the mixture and filter off the succinimide byproduct.

-

Concentrate the filtrate to yield crude methyl 4-bromo-2-(bromomethyl)benzoate[11]. Causality: BPO acts as a radical initiator, which abstracts a hydrogen from the benzylic methyl group, the most reactive C-H bond. NBS serves as the bromine source in this free-radical chain reaction.

Step 3 & 4: Thioether Formation and Oxidation

-

Dissolve the crude methyl 4-bromo-2-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like DMF.

-

Add sodium thiomethoxide (NaSMe, 1.1 equivalents) portion-wise at 0 °C and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

-

Dissolve the resulting crude thioether in a solvent such as dichloromethane or acetic acid.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) or hydrogen peroxide, portion-wise at 0 °C[12].

-

Allow the reaction to stir at room temperature until TLC analysis indicates complete conversion of the thioether to the sulfone.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford the final product, this compound. Causality: The highly reactive benzyl bromide is readily displaced by the thiomethoxide nucleophile. The subsequent oxidation of the electron-rich sulfide to the sulfone is a reliable and high-yielding transformation that installs the critical electron-withdrawing group[12].

The Reactive Core: A Hub for Molecular Diversification

The true power of this compound lies in its predictable and orthogonal reactivity at two key positions: the C4-Bromine and the C2-Sulfone activated ring.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide is an ideal handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation[13][14]. This allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups.

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a solvent system like 1,4-dioxane and water (4:1 ratio), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the coupled product. Trustworthiness: The success of this protocol is self-validating. The complete consumption of the aryl bromide starting material, confirmed by LC-MS, and the appearance of a new, higher molecular weight product with the expected mass is a reliable indicator of a successful cross-coupling event[15][16].

Nucleophilic Aromatic Substitution (SₙAr)

The methylsulfonyl group at the C2 position is a powerful electron-withdrawing group. It strongly activates the aromatic ring, making the C4 carbon (para to the sulfone) highly electrophilic and susceptible to nucleophilic attack. The bromide at this position serves as an excellent leaving group. This enables SₙAr reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides.

Caption: Logical flow of the Addition-Elimination mechanism in an SₙAr reaction.

This reactivity is particularly valuable for introducing nitrogen-containing heterocycles or other pharmacophoric elements. The reaction proceeds via a well-established addition-elimination mechanism, forming a stable Meisenheimer complex intermediate[17]. The strong electron-withdrawing nature of the ortho-sulfonyl group is critical for stabilizing the negative charge of this intermediate, thereby lowering the activation energy for the reaction[17][18].

Field-Proven Applications: From Bench to Clinic

The synthetic utility of this compound is not merely theoretical. It has been instrumental in the development of clinically relevant molecules.

Case Study: Synthesis of CRTH2 Receptor Antagonists This building block has been explicitly used in the synthesis of Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists, which are investigated for the treatment of allergic inflammatory diseases such as asthma[2]. In these syntheses, the aryl bromide is typically subjected to a Sonogashira or Suzuki coupling to install a complex side chain, while the ester may be hydrolyzed and further functionalized.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazards : The compound is classified as harmful if swallowed (H302) and may cause skin and serious eye irritation (H315, H319)[3][9][19]. It may also cause respiratory irritation[9].

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[19].

-

Handling : Avoid generating dust. Wash hands thoroughly after handling[19][20].

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to ensure long-term stability[3][8].

Conclusion

This compound is a testament to the power of rational molecular design. It is more than just a chemical; it is a versatile tool that provides medicinal chemists with reliable and predictable pathways to molecular complexity. Its orthogonal reactive sites—the aryl bromide for cross-coupling and the sulfone-activated position for nucleophilic substitution—allow for sequential, controlled modifications. This dual reactivity, combined with its proven application in constructing high-value pharmaceutical targets, solidifies its status as an indispensable building block in the modern synthetic chemist's toolkit.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 773134-43-3 [chemicalbook.com]

- 3. This compound | 773134-43-3 [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 773134-43-3|this compound|BLD Pharm [bldpharm.com]

- 6. jennysynth.com [jennysynth.com]

- 7. 773134-43-3 | this compound - AiFChem [aifchem.com]

- 8. This compound - CAS:773134-43-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 12. Methyl 3-Bromo-4-(methylsulfonyl)benzoate|Research Chemical [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate in Medicinal Chemistry

Foreword: The Strategic Importance of Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutic agents. These core structures serve as foundational blueprints upon which chemical diversity can be systematically built to optimize biological activity, selectivity, and pharmacokinetic properties. Methyl 4-bromo-2-(methylsulfonyl)benzoate has emerged as a particularly valuable building block, offering a unique combination of reactive handles and pharmacophoric elements that empower chemists to explore new chemical space efficiently. This guide provides a comprehensive technical overview of this compound, from its synthesis to its strategic application in contemporary drug discovery programs.

Core Compound Analysis: this compound

This compound (CAS No. 773134-43-3) is a substituted aromatic compound whose utility in medicinal chemistry is derived from the strategic placement of three key functional groups on a central benzene ring: a methyl ester, a methylsulfonyl group, and a bromine atom.[1][2] This trifecta of functionalities provides a powerful platform for synthetic elaboration and interaction with biological targets.

-